![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

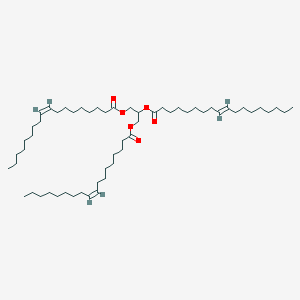

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Vue d'ensemble

Description

Filgotinib-d4 : est un dérivé marqué au deutérium de Filgotinib, un inhibiteur sélectif de la Janus kinase 1 (JAK1). Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques de Filgotinib. Les atomes de deutérium dans Filgotinib-d4 remplacent les atomes d'hydrogène, ce qui peut aider à tracer et à quantifier le composé pendant les processus de développement des médicaments .

Mécanisme D'action

Target of Action

Filgotinib-d4, also known as Filgotinib, is a selective inhibitor of Janus kinase (JAK) 1 . JAK1 is an enzyme that plays a crucial role in the signaling of pro-inflammatory cytokines . The primary target of Filgotinib-d4 is JAK1, and its inhibition modulates a subset of pro-inflammatory cytokines .

Mode of Action

Filgotinib-d4 acts by selectively inhibiting the phosphorylation of JAK1, thereby preventing the activation of Signal Transducer and Activator of Transcription (STAT) proteins . This inhibition ultimately results in reduced pro-inflammatory cytokine signaling . Filgotinib-d4 demonstrates preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays .

Biochemical Pathways

The JAK-STAT pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have rheumatoid arthritis . Filgotinib-d4 acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation . This ultimately results in reduced pro-inflammatory cytokine signaling .

Pharmacokinetics

Filgotinib-d4 is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . Both the parent and the metabolite demonstrate low binding to plasma proteins in humans . Filgotinib-d4 is mainly eliminated in the urine as the metabolite .

Result of Action

The inhibition of JAK1 by Filgotinib-d4 reduces the symptoms of diseases like rheumatoid arthritis and ulcerative colitis by limiting the action of Janus kinase enzymes, which are involved in the inflammation . Filgotinib-d4 isn’t a painkiller, but it can reduce the symptoms and limit the joint damage that could be caused by these conditions .

Action Environment

The efficacy and safety of Filgotinib-d4 have been demonstrated in clinical studies . The united states food and drug administration requested additional data from two ongoing clinical studies assessing the potential impact of filgotinib-d4 on sperm parameters .

Analyse Biochimique

Biochemical Properties

Filgotinib-d4 plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1. This inhibition modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway. The compound interacts with enzymes such as Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. The nature of these interactions involves the binding of Filgotinib-d4 to the active site of Janus kinase 1, thereby preventing the phosphorylation and activation of downstream signaling molecules .

Cellular Effects

Filgotinib-d4 affects various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Filgotinib-d4 inhibits the production of proinflammatory cytokines, leading to reduced inflammation. This compound also influences the differentiation and function of T-helper cells, including T-helper 1, T-helper 2, and T-helper 17 cells .

Molecular Mechanism

The molecular mechanism of action of Filgotinib-d4 involves its selective inhibition of Janus kinase 1. Filgotinib-d4 binds to the ATP-binding site of Janus kinase 1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are critical for the transcription of proinflammatory genes. As a result, Filgotinib-d4 reduces the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Filgotinib-d4 change over time. The compound is rapidly absorbed and reaches peak plasma concentrations within 1 to 3 hours after administration. Filgotinib-d4 is metabolized to form its primary active metabolite, which has a similar selectivity profile but reduced activity. The stability and degradation of Filgotinib-d4 are influenced by factors such as temperature and pH. Long-term effects on cellular function include sustained inhibition of proinflammatory cytokine production and reduced inflammation .

Dosage Effects in Animal Models

The effects of Filgotinib-d4 vary with different dosages in animal models. At lower doses, Filgotinib-d4 effectively reduces inflammation and prevents joint damage in models of rheumatoid arthritis. At higher doses, the compound may cause adverse effects such as immunosuppression and increased susceptibility to infections. Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Filgotinib-d4 is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. The compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite. This metabolite is further processed by enzymes such as cytochrome P450. Filgotinib-d4 and its metabolites are primarily excreted in the urine. The compound’s effects on metabolic flux and metabolite levels include alterations in the levels of proinflammatory cytokines and other signaling molecules .

Transport and Distribution

Filgotinib-d4 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is a substrate of P-glycoprotein, which facilitates its transport across cell membranes. Filgotinib-d4 accumulates in inflamed tissues, where it exerts its therapeutic effects. The localization and accumulation of Filgotinib-d4 are influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of Filgotinib-d4 is primarily within the cytoplasm, where it interacts with Janus kinase 1. The compound’s activity and function are influenced by its localization to specific cellular compartments. Post-translational modifications such as phosphorylation may also affect the targeting and function of Filgotinib-d4. The compound’s ability to inhibit Janus kinase 1 within the cytoplasm is critical for its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Filgotinib-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Filgotinib. Cela peut être réalisé grâce à diverses techniques de deutération, telles que les réactions d'échange catalytique ou l'utilisation de réactifs deutérés. La voie de synthèse spécifique peut varier, mais une approche générale implique :

Matière de départ : Filgotinib ou ses intermédiaires.

Deuteration : Utilisation de réactifs deutérés tels que des solvants deutérés ou des catalyseurs pour remplacer les atomes d'hydrogène par du deutérium.

Purification : Le produit est purifié à l'aide de techniques telles que la chromatographie pour assurer une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de Filgotinib-d4 suit des principes similaires mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Deuteration à grande échelle à l'aide de réacteurs industriels.

Contrôle qualité : Tests rigoureux pour s'assurer que l'incorporation du deutérium est cohérente et que le produit répond aux spécifications requises.

Emballage et stockage : Le produit final est emballé dans des conditions contrôlées pour maintenir la stabilité et prévenir la contamination.

Analyse Des Réactions Chimiques

Types de réactions

Filgotinib-d4 peut subir diverses réactions chimiques, notamment :

Oxydation : Réaction avec des agents oxydants pour former des dérivés oxydés.

Réduction : Réaction avec des agents réducteurs pour former des dérivés réduits.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : Les conditions varient en fonction du substituant, mais impliquent souvent des catalyseurs et des solvants spécifiques.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Filgotinib-d4 est largement utilisé dans la recherche scientifique, en particulier dans :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion de Filgotinib.

Études métaboliques : Comprendre comment Filgotinib est métabolisé dans le corps.

Développement de médicaments : Servir de standard interne en spectrométrie de masse pour quantifier les niveaux de Filgotinib.

Recherche biologique : Investigation des effets biologiques et des mécanismes d'action de Filgotinib.

Mécanisme d'action

Filgotinib-d4, comme Filgotinib, exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1). Cette inhibition perturbe la voie de signalisation JAK-STAT, qui est impliquée dans divers processus cellulaires, notamment la réponse immunitaire et l'inflammation. En bloquant JAK1, Filgotinib-d4 peut moduler la fonction immunitaire et réduire l'inflammation .

Applications De Recherche Scientifique

Filgotinib-d4 is widely used in scientific research, particularly in:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Filgotinib.

Metabolic Studies: Understanding how Filgotinib is metabolized in the body.

Drug Development: Serving as an internal standard in mass spectrometry for quantifying Filgotinib levels.

Biological Research: Investigating the biological effects and mechanisms of action of Filgotinib.

Comparaison Avec Des Composés Similaires

Composés similaires

Tofacitinib : Un autre inhibiteur de JAK mais moins sélectif pour JAK1.

Baricitinib : Inhibe JAK1 et JAK2, utilisé pour la polyarthrite rhumatoïde.

Upadacitinib : Un inhibiteur sélectif de JAK1 similaire à Filgotinib.

Unicité

Filgotinib-d4 est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet une quantification précise dans les études de recherche. Cela le rend particulièrement précieux dans la recherche pharmacocinétique et métabolique par rapport à ses homologues non deutérés .

Propriétés

IUPAC Name |

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-LZMSFWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)